Cas no 87-32-1 (N-Acetyl-tryptophan)

N-Acetyl-tryptophan is a modified amino acid derivative, where the indole side chain of tryptophan is acetylated at the amino group. This modification enhances its stability and alters its physicochemical properties, making it useful in biochemical and pharmaceutical research. It serves as a precursor in peptide synthesis, offering improved solubility and resistance to enzymatic degradation compared to unmodified tryptophan. Additionally, N-acetyl-tryptophan is employed as an excipient in protein formulations to prevent aggregation and oxidative damage. Its role in stabilizing therapeutic proteins, such as antibodies, underscores its importance in biopharmaceutical applications. The compound is also studied for its potential antioxidant and neuroprotective properties.
N-Acetyl-tryptophan structure
N-Acetyl-tryptophan structure
Product Name:N-Acetyl-tryptophan
CAS No:87-32-1
MF:C13H14N2O3
MW:246.261863231659
MDL:MFCD00005644
CID:34415
PubChem ID:2002
Update Time:2026-03-05

N-Acetyl-tryptophan Chemical and Physical Properties

Names and Identifiers

    • N-Acetyl-DL-tryptophan
    • Ac-DL-Trp-OH
    • 2-acetamido-3-(1H-indol-3-yl)propanoic acid
    • 2-ACETYLAMINO-3-(1H-INDOL-3-YL)-PROPIONIC ACID
    • N-Acetyl-DL-Tryptophen
    • N-Acetyltryptoph
    • Acetyltryptophan
    • N-Acetyltryptophan
    • DL-Acetyltryptophan
    • DL-N-Acetyltryptophan
    • N-Acetyl-DL-tryptophane
    • DL-Tryptophan, N-acetyl-
    • Tryptophan, N-acetyl-
    • L-Tryptophan, N-acetyl-
    • NSC49124
    • Tryptophan, N-acetyl-, DL-
    • DZTHIGRZJZPRDV-UHFFFAOYSA-N
    • N-Acetyl-Trp-OH
    • Acetyl tryptophan
    • TRYPTOPHAN, N-ACETYL-, L-
    • N-acetyl tryptophan
    • N-Acetyltryptophan #
    • Z85881713
    • Nalpha-acetyl-DL-tryptophan
    • A-1810
    • SR-01000597217-1
    • CBDivE_014228
    • 87-32-1
    • 2-(acetylamino)-3-(1H-indol-3-yl)propanoic acid
    • UNII-4460NBV53F
    • A-Acetyl-DL-Tryptophan
    • MFCD00065976
    • CHEMBL1905494
    • LS-158103
    • SMR000339886
    • 4460NBV53F
    • N-alpha-Acetyl-DL-Tryptophan
    • SY036184
    • DZTHIGRZJZPRDV-UHFFFAOYSA-
    • BDBM91686
    • N-
    • N-acetyl-D,L-tryptophan
    • MFCD00005644
    • SR-01000597217
    • ACETYLTRYPTOPHAN [WHO-DD]
    • CHEBI:70976
    • N-a-AcetylTryptophan
    • ACETYLTRYPTOPHAN, DL-
    • NCIOpen2_005595
    • AB00637124-07
    • Oprea1_817403
    • NSC-49124
    • FT-0634178
    • SY036799
    • HMS2271L03
    • NCI60_004180
    • A0120
    • A804795
    • SCHEMBL57140
    • InChI=1/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
    • FT-0633493
    • STK367673
    • AKOS000120599
    • N-Acetyl DL-Tryptophan
    • ACETYLTRYPTOPHAN, DL- [II]
    • CCG-41706
    • VS-00668
    • DTXSID40861672
    • 2-Acetylamino-3-(1H-indol-3-yl)propionic acid
    • dl-.alpha.-Acetamidoindole-3-propionic acid
    • BBL000688
    • 3AD26BD1-C587-4301-9682-DA13678CE54F
    • AM82276
    • J-300264
    • SR-01000597217-2
    • FT-0629814
    • 2-acetamido-3-(1H-indol-3-yl)-propionic acid
    • EN300-18555
    • DL-.alpha.-Acetylamino-3-indolepropionic acid
    • HMS3372O11
    • N-ACETYLTRYPTOPHAN [EP MONOGRAPH]
    • EINECS 201-739-3
    • CS-W012698
    • AC-19242
    • AC-27041
    • Cambridge id 5117020
    • ACon1_001308
    • d,l-alpha-Acetylamino-3-indolepropionic acid
    • N-acetyltryptophanate sodium
    • BRD-A18626878-001-01-6
    • NSC90726
    • NSC-90726
    • NSC 49124
    • HY-W011982
    • Q27139225
    • A13889
    • Acetyl-dl-tryptophan
    • n-acetyltryptophane
    • MLS000686793
    • d,l-.alpha.-Acetylamino-3-indolepropionic acid
    • AKOS016040255
    • DL-Tryptophan, N-acetyl- (ZCI)
    • N-Acetyltryptophan (ACI)
    • Tryptophan, N-acetyl-, DL- (8CI)
    • (RS)-N-Acetyltryptophan
    • Ac-x-trp-oh
    • dl-α-Acetylamino-3-indolepropionic acid
    • SY040644
    • MFCD00065021
    • NS00014999
    • DB-041633
    • DB-056991
    • DB-045994
    • N-Acetyl-tryptophan
    • MDL: MFCD00005644
    • Inchi: 1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
    • InChI Key: DZTHIGRZJZPRDV-UHFFFAOYSA-N
    • SMILES: O=C(C(CC1C2C(=CC=CC=2)NC=1)NC(C)=O)O
    • BRN: 89478

Computed Properties

  • Exact Mass: 246.10000
  • Monoisotopic Mass: 246.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 332
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 1.1
  • Topological Polar Surface Area: 82.2

Experimental Properties

  • Color/Form: White flake crystals. Odorless.
  • Density: 1.1855 (rough estimate)
  • Melting Point: 204-206 °C (dec.) (lit.)
  • Boiling Point: 586.6℃ at 760 mmHg
  • Flash Point: 308.6°C
  • Refractive Index: 1.6450 (estimate)
  • Water Partition Coefficient: Insoluble in cold water
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
  • PSA: 82.19000
  • LogP: 1.69060
  • Solubility: Soluble in ether and sodium hydroxide solution, slightly soluble in ethanol.

N-Acetyl-tryptophan Security Information

N-Acetyl-tryptophan Customs Data

  • HS CODE:29339990
  • Customs Data:

    China Customs Code:

    29339990

N-Acetyl-tryptophan Pricemore >>

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N-Acetyl-tryptophan Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Method for preparation of N-acetyl-D,L-tryptophan
, USSR, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt; 2 h, pH 11 - 13, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Minisci-Type Alkylation of N-Heteroarenes by N-(Acyloxy)phthalimide Esters Mediated by a Hantzsch Ester and Blue LED Light
Li, Jiacheng; et al, Advanced Synthesis & Catalysis, 2022, 364(4), 802-810

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid Solvents: Acetic anhydride ;  1.5 h, 40 °C
1.2 1.5 h, 80 °C
Reference
Total synthesis without using protecting groups : total synthesis of optically active clavicipitic acids using unprotected amino acids
Yokoyama, Yuusaku; et al, Tennen Yuki Kagobutsu Toronkai Koen Yoshishu, 2001, 43, 539-544

Production Method 4

Reaction Conditions
Reference
Cyclic acetals of N-acylated glutamic acid γ-semialdehydes and their use
, European Patent Organization, , ,

Production Method 5

Reaction Conditions
Reference
Racemization of N-acetyl amino acids
, Federal Republic of Germany, , ,

Production Method 6

Reaction Conditions
Reference
Racemization of N-acetyl amino acids
, Federal Republic of Germany, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Studies on the biosynthesis of violacein. Part II. Biosynthesis of violacein: origins of hydrogen, nitrogen and oxygen atoms in the 2-pyrrolidone nucleus
Hoshino, Tsutomu; et al, Agricultural and Biological Chemistry, 1987, 51(10), 2733-41

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), bis[(1,2,5,6-η)-1,5-cyclooctadiene]-, tetrafluoroborate(1-) (1:1) ,  1,1′-[[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]bis(methylene)]bis[1,1-diphen… Solvents: Methanol-d4 ;  15 s, rt
Reference
Hyperpolarization of amino acid precursors to neurotransmitters with parahydrogen induced polarization
Soon, Pei Che; et al, Chemical Communications (Cambridge, 2013, 49(46), 5304-5306

Production Method 9

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 10

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 11

Reaction Conditions
1.1 Solvents: Acetic acid
Reference
Studies on 3,4-dihydro-2-carboline-3-carboxylic acids
Tschesche, Rudolf; et al, Chemische Berichte, 1960, 93, 271-80

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Improved synthesis of D-tryptophan
Tang, Lin-lin; et al, Huaxue Shijie, 2012, 53(6), 368-371

Production Method 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  6 h, 76 °C
Reference
Synthesis and resolution of DL-2-acetamidyl-3-(3-indole)propionic acid
Zeng, Jin-ping; et al, Huaxue Shijie, 2008, 49(5), 286-289

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Facile synthesis and resolution of N-acetyltryptophan
Liao, Ben-ren; et al, Hecheng Huaxue, 2001, 9(1), 48-50

Production Method 15

Reaction Conditions
1.1 Catalysts: Guanidinoacetic acid (Fe3O4 nanoparticle supported, Cu complex) ,  Copper Solvents: Water ;  5 min, rt
Reference
Mild and eco-friendly chemoselective acylation of amines in aqueous medium using a green, superparamagnetic, recoverable nanocatalyst
Miraki, Maryam Kazemi ; et al, Applied Organometallic Chemistry, 2017, 31(11),

Production Method 16

Reaction Conditions
1.1 Solvents: Water
Reference
Acetylation of amino acids for the separation of optical isomers by enzymic methods
Eisler, Sigrun; et al, Revistade Chimie (Bucharest, 1988, 39(2), 128-31

Production Method 17

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Toluene ;  10 h, reflux
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  8 h, 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Improved synthesis of D-tryptophan
Tang, Lin-lin; et al, Huaxue Shijie, 2012, 53(6), 368-371

Production Method 19

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

Production Method 20

Reaction Conditions
Reference
Product class 13: indole and its derivatives
Joule, J. A., Science of Synthesis, 2001, 10, 361-652

N-Acetyl-tryptophan Raw materials

N-Acetyl-tryptophan Preparation Products

N-Acetyl-tryptophan Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:87-32-1)N-Acetyl-DL-tryptophan
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Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
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Amadis Chemical Company Limited
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(CAS:87-32-1)N-Acetyl-tryptophan
Order Number:A13889
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:01
Price ($):229.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87-32-1)Ac-DL-Trp-OH
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Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
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N-Acetyl-tryptophan Spectrogram

GC-MS GC-EI-TOF
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on N-Acetyl-tryptophan

N-Acetyl-tryptophan: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

N-Acetyl-tryptophan (CAS No. 87-32-1) is a derivative of the essential amino acid tryptophan, featuring an acetyl group attached to the amino nitrogen. This compound has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its multifaceted applications and potential therapeutic benefits. Its unique structure and biochemical properties make it a valuable tool in studying various physiological processes, including neurotransmitter synthesis, immune response modulation, and metabolic pathways.

The chemical structure of N-Acetyl-tryptophan can be described as follows: it consists of a tryptophan backbone with an acetyl group (-COCH₃) replacing the amino group (-NH₂) at the α-position. This modification enhances its solubility in water and alters its interactions with biological targets, making it a promising candidate for drug development. The compound’s molecular formula is C₁₁H₁₃NO₄, with a molecular weight of 219.23 g/mol.

In recent years, N-Acetyl-tryptophan has been extensively studied for its role in enhancing serotonin production. Serotonin, a key neurotransmitter, is crucial for regulating mood, sleep, appetite, and cognitive functions. Research indicates that N-Acetyl-tryptophan may serve as a precursor for serotonin synthesis, potentially aiding in the treatment of mood disorders such as depression and anxiety. Studies have shown that supplementing with this compound can increase serotonin levels in the brain, thereby improving mental health outcomes.

Beyond its neurological effects, N-Acetyl-tryptophan has been explored for its immunomodulatory properties. Emerging research suggests that it can modulate immune responses by influencing the production of cytokines and other signaling molecules. This makes it a promising candidate for developing therapeutic strategies against chronic inflammatory diseases and autoimmune disorders. Additionally, N-Acetyl-tryptophan has shown potential in enhancing gut health by supporting the growth of beneficial gut microbiota and reducing inflammation in the gastrointestinal tract.

The synthesis of N-Acetyl-tryptophan typically involves the acetylation of tryptophan using acetic anhydride or acetyl chloride under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) to ensure high yield and purity. Purification is achieved through recrystallization or column chromatography, resulting in a product that meets pharmaceutical-grade standards.

Recent advancements in analytical chemistry have enabled more precise characterization of N-Acetyl-tryptophan using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods provide detailed insights into the compound’s structure, stability, and interactions with biological targets. Such analytical data are crucial for optimizing its formulation and ensuring its efficacy in therapeutic applications.

The pharmacokinetics of N-Acetyl-tryptophan have been studied to understand how it is absorbed, distributed, metabolized, and excreted by the body. Initial studies suggest that it exhibits good bioavailability when administered orally and can reach target tissues efficiently. Metabolism primarily involves enzymatic degradation into smaller molecules that are eventually excreted via urine or bile. Understanding these pharmacokinetic properties is essential for determining optimal dosages and administration routes.

In clinical settings, N-Acetyl-tryptophan is being evaluated for its potential in treating various conditions beyond mood disorders and immune modulation. Preliminary clinical trials have shown promising results in using this compound for managing sleep disturbances associated with insomnia. The ability of N-Acetyl-tryptophan to enhance serotonin production may help regulate sleep-wake cycles and improve overall sleep quality.

Future research directions include exploring the synergistic effects of N-Acetyl-tryptophan when combined with other compounds or therapies. For instance, combining it with natural supplements like magnesium or St. John’s Wort could enhance its therapeutic benefits while minimizing potential side effects. Additionally, investigating its role in neurodegenerative diseases such as Alzheimer’s and Parkinson’s is an area of growing interest.

The regulatory landscape for N-Acetyl-tryptophan varies by region but generally requires compliance with Good Manufacturing Practices (GMP) to ensure safety and efficacy. Manufacturers must provide comprehensive data on its chemical composition, stability, toxicity profiles, and clinical efficacy before it can be approved for therapeutic use. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) play critical roles in overseeing these processes.

Environmental considerations also play a role in the production and disposal of N-Acetyl-tryptophan. Sustainable manufacturing practices are being adopted to minimize waste generation and reduce environmental impact. For instance, green chemistry principles are being applied to develop more efficient synthetic routes that use renewable resources and generate fewer byproducts.

The economic impact of N-Acetyl-tryptophan as a pharmaceutical ingredient is significant due to its wide range of applications across multiple therapeutic areas. As demand grows for natural alternatives to synthetic drugs, compounds like N-Acetyl-tryptophan are expected to play an increasingly important role in global healthcare markets. Investment in research and development continues to drive innovation in this field.

In conclusion, N-Acetyl-tryptophan (CAS No. 87-32-1) is a versatile compound with significant potential in chemical biology and pharmaceutical research. Its unique structure enables diverse applications ranging from enhancing neurotransmitter synthesis to modulating immune responses. With ongoing research efforts aimed at optimizing its production methods、clinical efficacy、and regulatory approval,this compound is poised to make substantial contributions to modern medicine。

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:87-32-1)N-Acetyl-DL-tryptophan
sfd8521
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:87-32-1)N-Acetyl-tryptophan
A13889
Purity:99%
Quantity:500g
Price ($):229.0
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